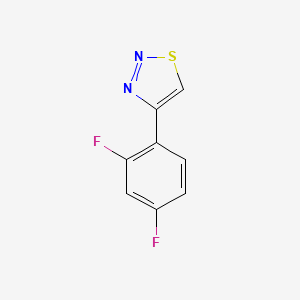

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-difluorophenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

The synthesis of 4-(2,4-difluorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The general reaction conditions include:

Reagents: 2,4-difluoroaniline, thiosemicarbazide, and an acid catalyst (e.g., hydrochloric acid).

Solvent: Ethanol or water.

Temperature: Reflux conditions (around 80-100°C).

Reaction Time: Several hours to complete the cyclization process.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Thiadiazole derivatives, including 4-(2,4-difluorophenyl)-1,2,3-thiadiazole, have shown promising anticancer activities. Research indicates that various thiadiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms:

- Mechanism of Action : Thiadiazoles often target specific proteins involved in cancer cell growth and survival. For instance, compounds that affect tubulin polymerization and heat shock proteins have been noted for their efficacy against various cancer cell lines such as human myeloid leukemia HL-60 and colon adenocarcinoma HCT-116 cells .

- Case Studies :

- A study demonstrated that analogs of combretastatin A-4 containing thiadiazole structures decreased proliferation in several cancer models .

- Another study highlighted the potential of thiadiazole derivatives to induce apoptosis in human breast cancer T47D cells and reduce tumor growth in xenograft models .

Antioxidant Activity

Thiadiazole compounds are also recognized for their antioxidant properties. The DPPH radical scavenging method has shown that certain thiadiazole derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .

Antifungal Activity

Research has indicated that thiadiazole derivatives possess antifungal properties. They can act against various fungal pathogens, making them valuable in agricultural settings:

- Mechanism : The incorporation of thiadiazole moieties has been linked to enhanced antifungal activity against plant pathogens such as Tobacco Mosaic Virus (TMV). For example, certain derivatives showed significant curative and protective effects against TMV .

- Case Studies : A derivative with a 1,3,4-oxadiazole ring demonstrated improved antifungal activity compared to standard treatments .

Summary of Findings

The applications of this compound span various fields due to its biological activities. Below is a summary table highlighting its key applications:

| Application Area | Activity | Target Organisms/Cells | Outcome |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | HL-60 (leukemia), HCT-116 (colon) | Reduced tumor growth |

| Antioxidant | Radical scavenging | Various cell types | Protection against oxidative stress |

| Antifungal | Fungal inhibition | Tobacco Mosaic Virus | Enhanced curative and protective effects |

Mécanisme D'action

The mechanism of action of 4-(2,4-difluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

4-(2,4-Difluorophenyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:

2,4-Difluorophenyl isocyanate: Used in the synthesis of various organic compounds and materials.

2,4-Difluorophenyl isothiocyanate: Employed in the preparation of thiourea derivatives and other heterocyclic compounds.

2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated aromatic compounds.

The uniqueness of this compound lies in its specific structural features and the presence of both fluorine atoms and the thiadiazole ring, which confer distinct chemical and biological properties.

Activité Biologique

The compound 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action. Thiadiazoles have been extensively studied for their roles in medicinal chemistry due to their anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that various thiadiazole compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. In particular, studies have demonstrated that thiadiazole derivatives can inhibit key signaling pathways involved in cancer cell survival and proliferation .

Antimicrobial Activity

Thiadiazoles also demonstrate notable antimicrobial properties. The biological activity against bacterial and fungal strains has been documented:

- Bacterial Strains : Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Specific derivatives have been tested for antifungal activity against common pathogens like Candida albicans and Aspergillus species .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models:

- In Vivo Studies : These compounds have been shown to reduce edema in animal models through mechanisms such as inhibition of prostaglandin synthesis and stabilization of lysosomal membranes .

- Comparative Analysis : When compared to standard anti-inflammatory drugs like indomethacin and phenylbutazone, thiadiazoles exhibited comparable or superior effects in reducing inflammation .

Anticonvulsant Activity

Thiadiazole derivatives have also been investigated for their anticonvulsant properties:

- Mechanism : They may act by modulating neurotransmitter systems or ion channels involved in seizure activity.

- Efficacy : Certain derivatives have demonstrated significant anticonvulsant effects in animal models .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various thiadiazoles, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis induction. Results indicated a dose-dependent decrease in cell viability with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin.

Case Study 2: Anti-inflammatory Mechanism

A comparative study assessed the anti-inflammatory properties of thiadiazole derivatives against standard nonsteroidal anti-inflammatory drugs (NSAIDs). The results showed that at a dosage equivalent to 1/5 DL50 (the lethal dose for 50% of the population), the compound achieved up to 61% inhibition of edema in rat models induced by nystatin. This suggests a potent anti-inflammatory mechanism that warrants further investigation.

Propriétés

IUPAC Name |

4-(2,4-difluorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSDYYCQXOZJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.